What is D-(-)-Lactic acid-13C and its significance in metabolic research?
What is D-(-)-Lactic acid-13C and its significance in metabolic research?
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(-)-Lactic acid, a stereoisomer of lactic acid, has historically been viewed as a metabolic byproduct with potential toxic effects at high concentrations. However, the advent of stable isotope labeling, particularly with Carbon-13 (¹³C), has transformed D-(-)-lactic acid into a valuable probe for elucidating complex metabolic pathways in real-time. This technical guide provides an in-depth overview of D-(-)-Lactic acid-¹³C, its significance in metabolic research, and detailed methodologies for its application. We will explore its use in metabolic flux analysis (MFA) via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and its emerging role in understanding cellular signaling. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize D-(-)-Lactic acid-¹³C in their studies.
Introduction to D-(-)-Lactic Acid-¹³C
D-(-)-Lactic acid is the R-enantiomer of lactic acid. While L-(+)-lactic acid is the predominant form in human metabolism, D-(-)-lactic acid is produced in smaller quantities, primarily through the glyoxalase pathway and by gut microbiota.[1][2][3] Elevated levels of D-lactic acid can be associated with pathological conditions such as short bowel syndrome, leading to D-lactic acidosis.[1][2]
The synthesized form, D-(-)-Lactic acid-¹³C, is an isotopically labeled molecule where one or more carbon atoms are replaced with the stable isotope ¹³C. This labeling does not alter the chemical properties of the molecule but allows it to be traced and distinguished from its unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This makes D-(-)-Lactic acid-¹³C a powerful tool for metabolic research, enabling the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics in living systems.[4][5]
Chemical Properties of D-(-)-Lactic acid-¹³C:
| Property | Value |
| Molecular Formula | C₃H₆O₃ |
| IUPAC Name | (2R)-2-hydroxypropanoic acid (with ¹³C label) |
| Molecular Weight | Approximately 91.07 g/mol (for single ¹³C label) |
| Canonical SMILES | C--INVALID-LINK--O (unlabeled) |
Significance in Metabolic Research
The use of D-(-)-Lactic acid-¹³C and its more commonly studied counterpart, L-(+)-Lactic acid-¹³C, provides a unique window into cellular metabolism. By tracing the fate of the ¹³C label, researchers can gain insights into:
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Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network. ¹³C-MFA is a cornerstone technique for understanding cellular physiology and identifying metabolic bottlenecks.[5][6][7][8]
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Central Carbon Metabolism: Elucidating the activity of key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[9]
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In Vivo Metabolism: Studying metabolic processes in living organisms, including preclinical models and human subjects, through techniques like hyperpolarized ¹³C NMR.[10][11][12]
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Cellular Signaling: Investigating the role of lactate as a signaling molecule that can influence pathways like PI3K/Akt, MAPK, and NF-κB.
Experimental Protocols
¹³C-Metabolic Flux Analysis (MFA) using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for performing a ¹³C-MFA experiment using a ¹³C-labeled substrate like D-(-)-Lactic acid-¹³C or, more commonly, a precursor that is metabolized to lactate, such as [U-¹³C]glucose.
Objective: To quantify the relative and absolute fluxes through central carbon metabolism.
Materials:
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Cell culture medium deficient in the metabolite to be labeled
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¹³C-labeled substrate (e.g., [U-¹³C]glucose)
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Cultured cells of interest
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Saline solution (for washing)
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6N HCl
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Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
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GC-MS system
Protocol:
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Cell Culture and Labeling:
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Culture cells to the desired density in standard medium.
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Replace the standard medium with a medium containing the ¹³C-labeled substrate. The concentration and choice of labeled substrate will depend on the specific research question. For example, a mixture of [1-¹³C]glucose and unlabeled glucose can be used to resolve fluxes in the upper part of metabolism.[13]
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Incubate the cells for a sufficient time to reach a metabolic and isotopic steady state. This duration needs to be determined empirically for each cell type and experimental condition.
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-
Cell Harvesting and Quenching:
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Rapidly aspirate the labeling medium.
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Wash the cells quickly with ice-cold saline to remove extracellular label.
-
Quench metabolism by adding a cold solvent mixture (e.g., methanol/water) to the cells.
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-
Metabolite Extraction and Hydrolysis:
-
Lyse the cells and extract metabolites.
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For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell pellet using 6N HCl at 100°C for 24 hours.[9] This releases the amino acids, whose labeling patterns reflect the labeling of their precursor metabolites in central carbon metabolism.
-
-
Derivatization:
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Dry the amino acid hydrolysate.
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Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation using MTBSTFA.
-
-
GC-MS Analysis:
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Data Analysis:
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The measured mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes that would produce these labeling patterns.
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Hyperpolarized ¹³C-Lactate NMR Spectroscopy for In Vivo Metabolism
This protocol provides a general workflow for using hyperpolarized [1-¹³C]lactate to study in vivo metabolism.
Objective: To non-invasively monitor the real-time conversion of lactate to other metabolites in a living organism.
Materials:
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[1-¹³C]Lactic acid
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Dynamic Nuclear Polarization (DNP) polarizer
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Animal model (e.g., rat)
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In vivo NMR spectrometer equipped for ¹³C detection
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Injection system
Protocol:
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Hyperpolarization:
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A sample of [1-¹³C]lactic acid, mixed with a stable radical, is polarized at low temperature (around 1 K) and high magnetic field in a DNP polarizer. This process dramatically increases the ¹³C NMR signal by several orders of magnitude.[14]
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-
Dissolution and Injection:
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The hyperpolarized sample is rapidly dissolved in a superheated aqueous buffer to create an injectable solution.
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The hyperpolarized [1-¹³C]lactate solution is then injected into the animal model via a catheter.
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-
In Vivo ¹³C NMR Data Acquisition:
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Data Analysis:
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The resulting spectra will show the decay of the hyperpolarized [1-¹³C]lactate signal and the appearance of signals from its metabolic products, such as [1-¹³C]pyruvate, [1-¹³C]alanine, and H¹³CO₃⁻ (bicarbonate).[10][11]
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The rates of appearance of these product signals provide a direct measure of the in vivo enzymatic fluxes.[14]
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Data Presentation
The following tables summarize representative quantitative data from studies using ¹³C-labeled lactate.
Table 1: Relative ¹³C Label Distribution in Rat Skeletal Muscle after Hyperpolarized [1-¹³C]Lactate Injection [11]
| Metabolite | Control (% of Total ¹³C Signal) | After Dichloroacetate (DCA) Treatment (% of Total ¹³C Signal) |
| [1-¹³C]Pyruvate | 3.4 | 1.4 |
| [1-¹³C]Alanine | 15.1 | 7.3 |
| H¹³CO₃⁻ | 1.1 | 12.0 |
DCA is an activator of pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA.
Table 2: In Vivo Metabolic Fluxes Measured with Hyperpolarized ¹³C-Lactate [11]
| Metabolic Flux | Control (Arbitrary Units) | After DCA Treatment (Arbitrary Units) |
| Lactate → Bicarbonate | 0.011 | 0.120 |
| Lactate → Pyruvate | 0.034 | 0.014 |
| Lactate → Alanine | 0.151 | 0.073 |
Mandatory Visualizations
Signaling Pathways
D-lactic acid has been shown to influence several key signaling pathways involved in inflammation and cellular metabolism.
Caption: PI3K/Akt Signaling Pathway.[15][16][17][18][19]
Caption: MAPK/ERK Signaling Pathway.[20][21][22]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Lactate: Implications for Gastrointestinal Diseases [mdpi.com]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Hyperpolarized 13C NMR observation of lactate kinetics in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cusabio.com [cusabio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. m.youtube.com [m.youtube.com]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 22. cusabio.com [cusabio.com]
